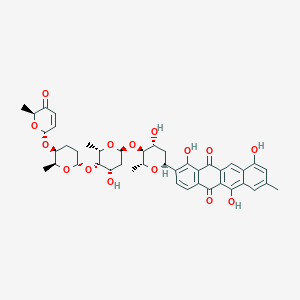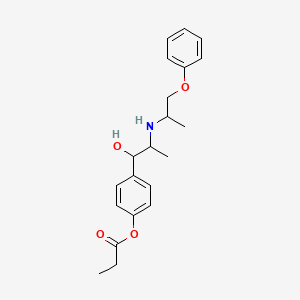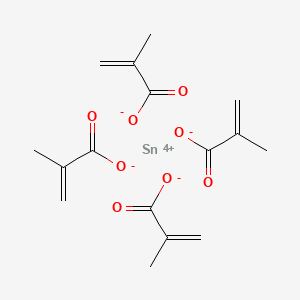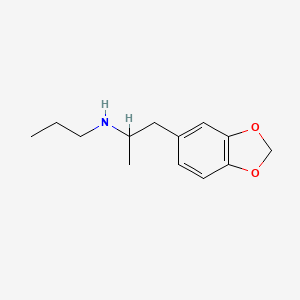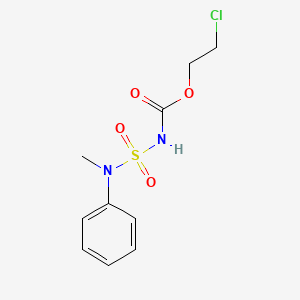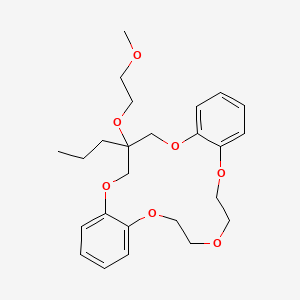
Iron(4+), (acetato-O)((2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- is a complex iron compound It features a central iron ion in the +4 oxidation state, coordinated by a porphyrin ligand and four methylpyridinium groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized through the condensation of pyrrole and an aldehyde under acidic conditions.
Coordination of Iron: The porphyrin ligand is then reacted with an iron(II) salt, such as iron(II) chloride, in the presence of a base to form the iron(II) porphyrin complex.
Oxidation to Iron(4+): The iron(II) porphyrin complex is oxidized to the iron(4+) state using an oxidizing agent such as potassium permanganate or cerium(IV) ammonium nitrate.
Addition of Methylpyridinium Groups: The final step involves the addition of methylpyridinium groups to the porphyrin ligand, which can be achieved through a nucleophilic substitution reaction with methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or recrystallization.
化学反応の分析
Types of Reactions
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, cycling between different oxidation states.
Substitution Reactions: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form coordination complexes with other molecules or ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, cerium(IV) ammonium nitrate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Methyl iodide, other alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation-reduction reactions may yield iron(2+) or iron(3+) complexes, while substitution reactions may result in the replacement of methylpyridinium groups with other ligands.
科学的研究の応用
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Studied for its potential role in biological systems, particularly in electron transfer processes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic agent.
Industry: Utilized in industrial processes that require efficient catalysts or redox-active compounds.
作用機序
The mechanism by which Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- exerts its effects involves its ability to participate in redox reactions. The iron center can accept and donate electrons, making it an effective catalyst for various chemical reactions. The porphyrin ligand and methylpyridinium groups also play a role in stabilizing the iron center and facilitating electron transfer.
類似化合物との比較
Similar Compounds
Iron(3+) Porphyrin Complexes: These compounds have a similar structure but with iron in the +3 oxidation state.
Iron(2+) Porphyrin Complexes: These compounds feature iron in the +2 oxidation state and have different redox properties.
Other Metalloporphyrin Complexes: Complexes with other metal centers, such as cobalt or manganese, which have different catalytic and redox properties.
Uniqueness
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- is unique due to its high oxidation state and the presence of methylpyridinium groups, which enhance its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
119237-30-8 |
|---|---|
分子式 |
C46H39FeN8O2+4 |
分子量 |
791.7 g/mol |
IUPAC名 |
iron(3+);(20E)-5,10,15-tris(1-methylpyridin-1-ium-2-yl)-20-(1-methylpyridin-2-ylidene)porphyrin-22-ide;acetate |
InChI |
InChI=1S/C44H36N8.C2H4O2.Fe/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;1-2(3)4;/h5-28H,1-4H3;1H3,(H,3,4);/q+2;;+3/p-1 |
InChIキー |
OIPHHDMQOHVDID-UHFFFAOYSA-M |
異性体SMILES |
CC(=O)[O-].CN\1C=CC=C/C1=C/2\C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)C=C3.[Fe+3] |
正規SMILES |
CC(=O)[O-].CN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)C=C3.[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


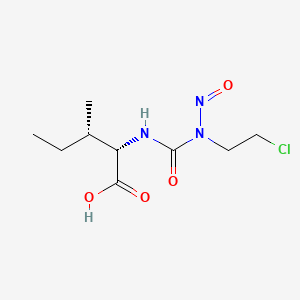
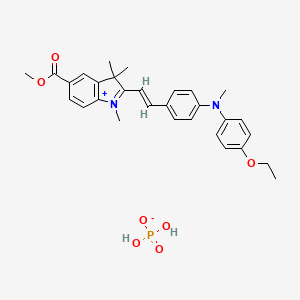
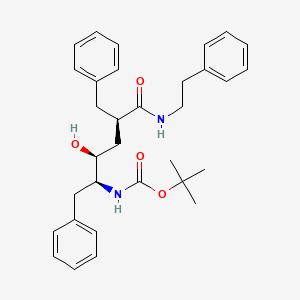
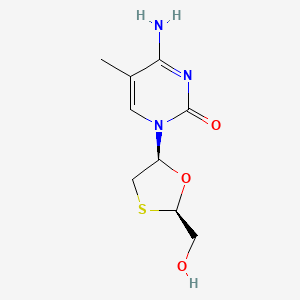
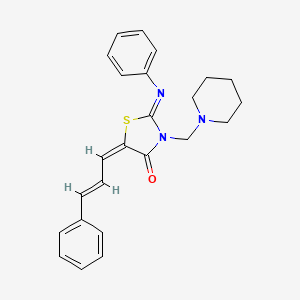
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
